molecular formula C8H7FN4 B11719525 4-Fluoro-3-(1h-1,2,4-triazol-1-yl)aniline

4-Fluoro-3-(1h-1,2,4-triazol-1-yl)aniline

Cat. No.: B11719525
M. Wt: 178.17 g/mol
InChI Key: WXVZIMMWDODVNG-UHFFFAOYSA-N
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Description

4-Fluoro-3-(1H-1,2,4-triazol-1-yl)aniline is an organic compound with the molecular formula C8H7FN4. It is characterized by the presence of a fluorine atom, a triazole ring, and an aniline group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 4-fluoroaniline with 1H-1,2,4-triazole under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(1H-1,2,4-triazol-1-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative .

Scientific Research Applications

4-Fluoro-3-(1H-1,2,4-triazol-1-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(1H-1,2,4-triazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the triazole ring contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

4-fluoro-3-(1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C8H7FN4/c9-7-2-1-6(10)3-8(7)13-5-11-4-12-13/h1-5H,10H2

InChI Key

WXVZIMMWDODVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N2C=NC=N2)F

Origin of Product

United States

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